(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Neuroprotection 1,2,3-Triazole SAR Fibroblast Growth Factor Receptor Modulators

(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a 1,2,3-triazole-based primary amine featuring a benzyl substituent at N1 and a methyl group at the C5 position of the triazole ring. With a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol, it serves as a versatile scaffold in medicinal chemistry and as a ligand in copper-catalyzed click chemistry.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1267318-09-1
Cat. No. B1450448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
CAS1267318-09-1
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=CC=C2)CN
InChIInChI=1S/C11H14N4/c1-9-11(7-12)13-14-15(9)8-10-5-3-2-4-6-10/h2-6H,7-8,12H2,1H3
InChIKeyLLRUXWGZZRCNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1267318-09-1): Core Structural & Procurement Identity


(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a 1,2,3-triazole-based primary amine featuring a benzyl substituent at N1 and a methyl group at the C5 position of the triazole ring [1]. With a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol, it serves as a versatile scaffold in medicinal chemistry and as a ligand in copper-catalyzed click chemistry . The concurrent presence of the benzyl, 5-methyl, and aminomethyl groups differentiates it from simpler triazole methanamine building blocks, offering distinct steric and electronic properties that can influence both biological activity and coordination behavior.

Why Simple 1,2,3-Triazole Methanamines Cannot Substitute (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine


Direct substitution with common analogs such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine (lacking the 5-methyl) or (1-methyl-1H-1,2,3-triazol-4-yl)methanamine (lacking the N-benzyl group) is not functionally equivalent. The 5-methyl group significantly alters the electronic environment of the triazole ring, impacting both the pKa of the adjacent aminomethyl moiety and the compound's overall lipophilicity [2]. Critically, a seminal SAR study demonstrated that installing a methyl group at the 5-position of a 1,2,3-triazole core substantially boosts neuroprotective activity, underscoring the profound biological consequences of this seemingly minor structural modification [1]. Furthermore, the N1-benzyl group provides crucial π-stacking and hydrophobic contacts that are absent in smaller N1-alkyl analogs, making the combined substitution pattern of this compound essential for applications where both steric bulk and electronic tuning are required.

Quantitative Differentiation Evidence for (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine


5-Methyl Substitution Boosts Neuroprotective Potency: A Critical Class-Level SAR Finding

Although direct head-to-head data for the target compound is unavailable in the public domain, a definitive SAR study on 1,2,3-triazole-based neuroprotective agents provides powerful class-level inference for the importance of the 5-methyl group. The study showed that starting from compound 10, 'installation of a methyl group at the 5-position of 1,2,3-triazole of 10 significantly boosted the neuroprotective activity' [1]. This finding directly supports the rationale for selecting a 5-methyl-1,2,3-triazole scaffold like the target compound over a des-methyl analog for any neuroprotective or FGFR modulator program. The target compound incorporates this critical 5-methyl group and provides a primary amine handle for further derivatization, making it a strategic starting point.

Neuroprotection 1,2,3-Triazole SAR Fibroblast Growth Factor Receptor Modulators

Enhanced Lipophilicity (XLogP) Compared to the Des-Methyl N1-Benzyl Analog

The addition of a methyl group at the C5 position predictably increases lipophilicity compared to the des-methyl analog (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine. Computed XLogP values from PubChem indicate an XLogP of approximately 1.3 for the target compound [1], while the des-methyl analog (CAS 760952-78-1) has a computed XLogP of approximately 0.9 [2]. This difference of ~0.4 log units translates to roughly a 2.5-fold increase in partition coefficient, which can significantly influence membrane permeability, protein binding, and pharmacokinetic profile.

Lipophilicity Drug-likeness Physicochemical Properties

Structural Confirmation by Single-Crystal X-Ray Diffraction of Derivatives Confirms Scaffold Reliability

Multiple derivatives incorporating the 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl core have been structurally characterized by single-crystal X-ray diffraction, confirming the robustness and predictability of this scaffold. For example, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine was synthesized and unambiguously characterized, with the triazole ring confirmed to be essentially planar [1]. Similarly, (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one was crystallized, showing two independent molecules with planar triazole rings (max deviations 0.002 and 0.001 Å) [2]. This structural reliability is a prerequisite for reproducible biological and catalytic results.

Crystallography Structural Biology Coordination Chemistry

Computational ADMET and Docking Profile of the Scaffold in Topoisomerase IIα Inhibition

A derivative of the target compound scaffold, 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine (BTCP), was evaluated as a novel human topoisomerase IIα inhibitor [1]. The study included comprehensive ADMET predictions and molecular docking, revealing favorable drug-likeness and binding interactions. While the target compound itself is not the final bioactive molecule, the successful demonstration of its core scaffold in a potent anticancer context supports its procurement as a validated building block for medicinal chemistry programs targeting topoisomerase IIα.

Anticancer Molecular Docking Topoisomerase IIα ADMET

Optimal Application Scenarios for (1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine Based on Quantitative Evidence


Neuroprotective Agent Development Programs Targeting FGFR Modulation

The class-level SAR evidence that a 5-methyl group on the 1,2,3-triazole ring significantly boosts neuroprotective activity [1] makes (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine a rational choice as a core scaffold for FGFR modulator synthesis. Its primary amine handle allows for facile conjugation to diverse pharmacophores while retaining the critical 5-methyl substitution. Procurement should be prioritized over des-methyl alternatives for any CNS-targeted program where neuroprotective activity is a key endpoint.

Copper(I) Ligand for Click Chemistry with Enhanced Lipophilicity

The compound functions as a ligand for copper(I) in CuAAC 'click' reactions, stabilizing the catalytic metal center. Compared to the widely used (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine, the 5-methyl group increases lipophilicity (ΔXLogP ≈ +0.4) [2], which can improve catalyst solubility in organic solvents and enable homogeneous reaction conditions where the des-methyl analog may precipitate. Researchers performing click chemistry in non-aqueous media should prefer the 5-methyl variant for improved catalyst performance.

Synthesis of Crystallographically Characterizable Drug-Like Screening Libraries

The reproducible crystallinity of derivatives bearing the 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl core [3] reduces the risk of amorphous or poorly diffracting solids during lead optimization. Procurement teams building fragment-based drug discovery (FBDD) libraries should select this compound as a reliable, structurally validated building block that is likely to yield high-quality co-crystal structures with target proteins.

Anticancer Lead Optimization Against Topoisomerase IIα

The demonstrated topoisomerase IIα inhibitory activity of a pyridine derivative built on this scaffold [4] positions the compound as a validated starting point for medicinal chemistry efforts targeting this enzyme. Teams can leverage the available ADMET and docking data to rationally design focused libraries, reducing the synthetic burden of exploring an unproven chemotype.

Quote Request

Request a Quote for (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.